molecular formula C13H16N4 B1479024 1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine CAS No. 2098133-07-2

1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine

Cat. No.: B1479024
CAS No.: 2098133-07-2
M. Wt: 228.29 g/mol
InChI Key: REWJHDCQCMYYAI-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of azides. Azides are known for their versatility in organic synthesis, particularly in click chemistry, where they are used to form triazoles through cycloaddition reactions. This compound features a tetrahydropyridine ring substituted with a phenyl group and an azidoethyl group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine typically involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with 2-azidoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine involves its ability to undergo click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are crucial in various applications, including drug development and material science. The azido group acts as a reactive site, enabling the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

  • 1-(2-Azidoethyl)-4-methyl-1,2,3,6-tetrahydropyridine
  • 1-(2-Azidoethyl)-4-ethyl-1,2,3,6-tetrahydropyridine
  • 1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine

Uniqueness: this compound is unique due to the presence of both the phenyl and azidoethyl groups, which confer distinct reactivity and properties. The phenyl group enhances the compound’s stability and lipophilicity, while the azidoethyl group provides a versatile site for further functionalization .

Properties

IUPAC Name

1-(2-azidoethyl)-4-phenyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-16-15-8-11-17-9-6-13(7-10-17)12-4-2-1-3-5-12/h1-6H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWJHDCQCMYYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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